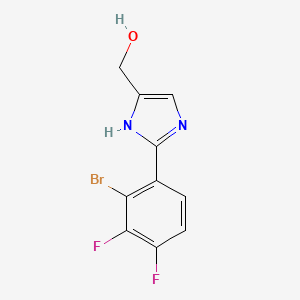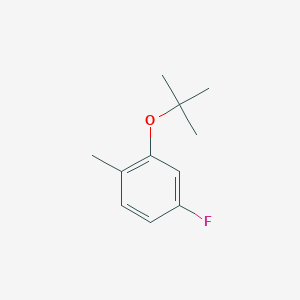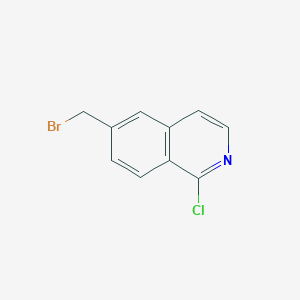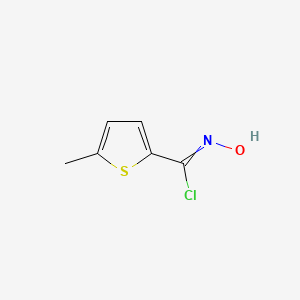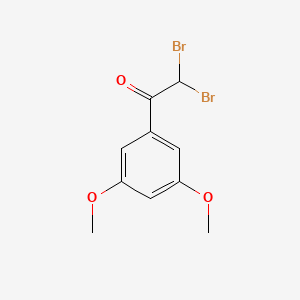
5-(4-Fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to the thiadiazole ring. The unique structural features of this compound make it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-fluoro-2-nitroaniline with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiadiazole ring. The reaction mixture is usually heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: 5-(4-Fluoro-2-aminophenyl)-1,3,4-thiadiazol-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the thiadiazole ring.
Scientific Research Applications
5-(4-Fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the nitro group and the thiadiazole ring can facilitate interactions with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine: Lacks the nitro group, which may reduce its potential for specific interactions with biological targets.
5-(4-Fluoro-2-nitrophenyl)-1,3,4-oxadiazol-2-amine: Contains an oxadiazole ring instead of a thiadiazole ring, which may alter its chemical and biological properties.
Uniqueness
The combination of the fluorine atom and the nitro group on the phenyl ring, along with the thiadiazole ring, gives 5-(4-Fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine unique properties. These structural features can enhance its reactivity and potential for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C8H5FN4O2S |
|---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
5-(4-fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5FN4O2S/c9-4-1-2-5(6(3-4)13(14)15)7-11-12-8(10)16-7/h1-3H,(H2,10,12) |
InChI Key |
YIFGIQJYKFFBDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])C2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


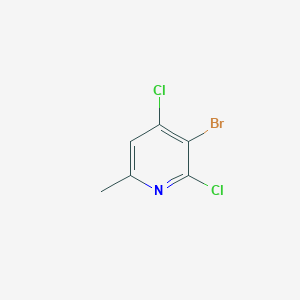
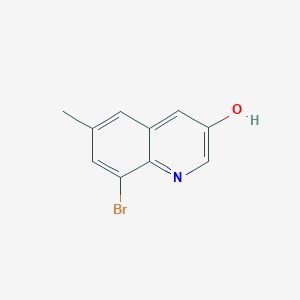
![3,11-Dibromo-7H-dibenzo[c,g]carbazole](/img/structure/B13701122.png)
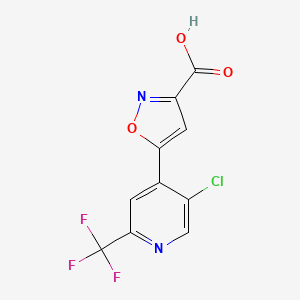
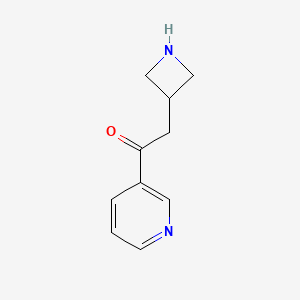
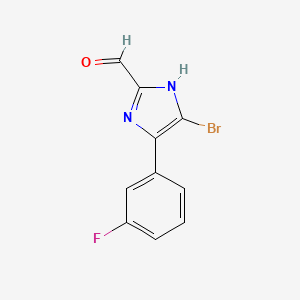
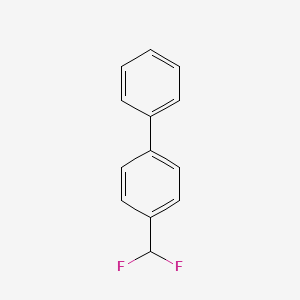
![2-Bromo-3-hexylthieno[3,2-b]thiophene](/img/structure/B13701150.png)

